Cas no 548-40-3 (oxyacanthine)

oxyacanthine structure
oxyacanthine structure
Product Name:oxyacanthine
CAS No:548-40-3
MF:C37H40N2O6
MW:608.723310470581
CID:376555
PubChem ID:442333
Update Time:2025-04-19

oxyacanthine Chemical and Physical Properties

Names and Identifiers

    • oxyacanthine
    • vinetine
    • 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol
    • Oxycanthine
    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol,3,4,4a,5,16a,17
    • Oxyacanthan-12'-ol, 6,6',7'-trimethoxy-2,2'-dimethyl-
    • 6,7,6'-trimethoxy-2,2'-dimethyl-oxyacanthan-12'-ol
    • Oxyacanthin
    • SMR001397248
    • C09598
    • (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol
    • CHEMBL509999
    • SCHEMBL459317
    • NSC-645315
    • AKOS030494633
    • NS00043913
    • Oxyacanthine (Vinetine)
    • 548-40-3
    • NSC93135
    • HMS2194H09
    • CHEBI:7853
    • MLS002473156
    • Q27107597
    • DTXSID40893514
    • Vovkin 9
    • NCI60_015453
    • PD011264
    • 6,6'7'-Trimethoxy-2,2'-dimethyl-Oxyacanthan-12'-ol
    • NSC645315
    • 6,6'7-Trimethoxy-2,2'-dimethyl-Oxyacanthan-12'-ol
    • HGNHIFJNOKGSKI-UHFFFAOYSA-N
    • AKOS000277740
    • Oxyacanthan-12'-ol,6',7'-trimethoxy-2,2'-dimethyl-
    • HMS3347D01
    • AKOS037623514
    • 6,21-Dioxa-13,28-diazaheptacyclo[3.25.1(27,5).0(1,31).2(7.14).0(10,33).1(16.20).2(22.25)]hexatriacontan-1,3,5,7,9,16,18,20,22,24,33,36-dodecaene, 13,28-dimethyl-19-hydroxy-3,4,8-tris(methoxy)-
    • 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol #
    • Oxyacanthan-12'-ol,6',7-trimethoxy-2,2'-dimethyl-
    • (-)-Repandine
    • Repandin
    • N-Methyldemerarine
    • Repandine
    • Obaberine; O12-De-Me
    • Inchi: 1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1
    • InChI Key: HGNHIFJNOKGSKI-WDYNHAJCSA-N
    • SMILES: O1C2C(=CC3CCN(C)[C@H](CC4C=CC(=C(C=4)OC4C=CC(=CC=4)C[C@H]4C5C1=C(C(=CC=5CCN4C)OC)OC)O)C=3C=2)OC

Computed Properties

  • Exact Mass: 608.28863700g/mol
  • Monoisotopic Mass: 608.28863700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 3
  • Complexity: 963
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Density: 1.1648 (rough estimate)
  • Melting Point: 216-217°
  • Boiling Point: 655.15°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
  • Specific Rotation: D20 +131.5° (chloroform)
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